molecular formula C13H16N2 B13190259 2-Amino-4-cyclohexylbenzonitrile

2-Amino-4-cyclohexylbenzonitrile

Cat. No.: B13190259
M. Wt: 200.28 g/mol
InChI Key: XQLXBTYQALYMNA-UHFFFAOYSA-N
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Description

2-Amino-4-cyclohexylbenzonitrile is an organic compound with the molecular formula C13H16N2. It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the second position and a cyclohexyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclohexylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The use of recyclable catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-cyclohexylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-4-cyclohexylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclohexylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl group can enhance the compound’s hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-cyclohexylbenzonitrile is unique due to the presence of both the amino and cyclohexyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s versatility in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-amino-4-cyclohexylbenzonitrile

InChI

InChI=1S/C13H16N2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h6-8,10H,1-5,15H2

InChI Key

XQLXBTYQALYMNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)C#N)N

Origin of Product

United States

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